N-(4-bromophenyl)-3-phenoxybenzamide is a compound that falls within the category of benzamides, which are derivatives of benzoic acid where an amine group replaces a hydrogen atom. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact with biological targets.
The compound can be synthesized from commercially available starting materials, primarily involving 4-bromobenzoic acid and 3-phenoxybenzoyl chloride. The synthesis typically requires several steps to achieve the final product.
N-(4-bromophenyl)-3-phenoxybenzamide is classified as an organic compound, specifically a substituted benzamide. Its systematic name reflects its structure, indicating the presence of both bromine and phenoxy groups attached to the benzamide core.
The synthesis of N-(4-bromophenyl)-3-phenoxybenzamide generally involves the following key steps:
The reaction conditions must be carefully controlled, including temperature and solvent choice, to optimize yield and minimize side reactions. Common solvents used include dichloromethane or toluene.
The molecular formula of N-(4-bromophenyl)-3-phenoxybenzamide is . Its structure features:
The compound has a molecular weight of approximately 316.18 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure.
N-(4-bromophenyl)-3-phenoxybenzamide can undergo various chemical reactions typical for amides, including:
These reactions require specific conditions related to temperature, pH, and catalysts to proceed efficiently without decomposing the compound.
Research into similar compounds suggests that modifications at the phenyl or bromine positions can significantly alter binding affinity and biological activity.
N-(4-bromophenyl)-3-phenoxybenzamide has potential applications in:
The development of arylbenzamide derivatives represents a significant trajectory in medicinal chemistry, with N-(4-bromophenyl)-3-phenoxybenzamide emerging as a structurally optimized scaffold. Early benzamide pharmacophores, such as the gastrointestinal agent cisapride (a N-phenylbenzamide derivative), highlighted the therapeutic potential of this core structure but also revealed limitations due to off-target effects [3]. The systematic incorporation of halogen substituents began in the late 20th century, driven by the need to enhance metabolic stability and target affinity. The compound N-(4-bromophenyl)benzamide (CAS 2879-83-6) was first documented as a synthetic intermediate in the 1980s, with its IUPAC name standardized as N-(4-bromophenyl)benzamide or 4′-bromobenzanilide [2] [5]. The evolution to 3-phenoxy variants arose from structure-activity relationship (SAR) studies demonstrating that meta-phenoxy substitution significantly alters electronic properties and conformational flexibility [9].
N-(4-Bromophenyl)-3-phenoxybenzamide itself lacks a dedicated CAS registry but belongs to a broader class defined by the general formula C₁₉H₁₄BrNO₂. Its synthesis typically follows a two-step approach: (i) esterification of 3-phenoxybenzoic acid, and (ii) coupling with 4-bromoaniline via Schotten-Baumann acylation or carbodiimide-mediated amidation [7]. X-ray crystallography of the closely related N-(4-bromophenyl)benzamide confirms a non-planar conformation, with dihedral angles of 58.63° between aromatic rings and 29.2°–30.2° between the amide plane and phenyl rings [3]. This twisted geometry influences both solubility and receptor binding.
Table 1: Structural Parameters of N-(4-bromophenyl)benzamide Analogues
Parameter | Value | Method | Significance |
---|---|---|---|
Dihedral Angle (Ph/PhBr) | 58.63° ± 0.09° | X-ray diffraction | Modulates membrane permeability |
N-C=O Plane/Ph Angle | 30.2° ± 0.2° | X-ray diffraction | Affects H-bonding capacity |
Melting Point (unsubstituted) | 474–475 K | Experimental | Induces crystallinity |
Calculated logP* | ~4.1 (phenoxy variant) | Computational | Predicts blood-brain barrier crossing |
*Estimated via fragment-based methods comparing [8]
Brominated benzamides exhibit diverse bioactivities attributed to the electronegative bromine atom, which enhances intermolecular interactions (e.g., halogen bonding with carbonyl groups of target proteins) and improves pharmacokinetic properties. Key therapeutic domains include:
Table 2: Biological Activity of Select Brominated Benzamides
Compound | Biological Target | Activity | Reference Standard |
---|---|---|---|
4-Chloro-2-nitro derivative | S. aureus | MIC = 5.19 µM | Ofloxacin |
2,4-Dinitro derivative | C. albicans | MIC = 5.08 µM | Fluconazole (MIC=8.16 µM) |
4-Methoxy derivative (W17) | HCT116 cancer cells | IC₅₀ = 4.12 µM | 5-FU (IC₅₀=7.69 µM) |
The 3-phenoxy moiety in N-(4-bromophenyl)-3-phenoxybenzamide introduces critical steric and electronic effects that dictate pharmacological behavior:
SAR studies underscore that meta-positioning of the phenoxy group maximizes activity; ortho-substitution causes steric hindrance, while para-substitution reduces conformational flexibility [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7